molecular formula C24H20ClNO5 B1390394 Fmoc-3-chloro-L-tyrosine CAS No. 478183-58-3

Fmoc-3-chloro-L-tyrosine

Cat. No. B1390394
M. Wt: 437.9 g/mol
InChI Key: KHDGYTHHDSEGNQ-NRFANRHFSA-N
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Description

Fmoc-3-chloro-L-tyrosine is a derivative of tyrosine that incorporates a fluorine group into the aromatic ring . This compound is commonly used in peptide synthesis as a building block for constructing peptides with spectroscopically detectable fluorescent labels .


Molecular Structure Analysis

The molecular formula of Fmoc-3-chloro-L-tyrosine is C24H20ClNO5 . It has a molecular weight of 437.9 g/mol . The IUPAC name for this compound is (2 S )-3- (3-chloro-4-hydroxyphenyl)-2- (9 H -fluoren-9-ylmethoxycarbonylamino)propanoic acid .


Physical And Chemical Properties Analysis

Fmoc-3-chloro-L-tyrosine appears as a white to off-white powder . It has a molecular weight of 437.88 . The optical rotation is [a]D20 = -22 ± 2° (C=1 in DMF) .

Scientific Research Applications

    Peptide Synthesis

    • Summary : Fmoc-3-chloro-L-tyrosine is commonly used as a building block in peptide synthesis . The Fmoc group is a protective group used in the synthesis of peptides, and it has been shown to be more reliable and produce higher quality peptides than other methods .
    • Methods : The Fmoc group is typically removed under basic conditions, allowing the free amino group to react with the carboxyl group of the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained .
    • Results : The use of Fmoc-3-chloro-L-tyrosine in peptide synthesis allows for the production of peptides with specific properties, such as fluorescence .

    Fluorescent Tagging

    • Summary : Fmoc-3-chloro-L-tyrosine can be used as a fluorescent tag for protein and peptide labeling .
    • Methods : The tyrosine derivative incorporates a fluorine group into the aromatic ring, which can be used to construct peptides with spectroscopically detectable fluorescent labels .
    • Results : This allows for the study of protein-protein interactions and other biological processes .

    Potential Antibacterial and Anticancer Agent

    • Summary : Fmoc-3-chloro-L-tyrosine has potential applications as an antibacterial and anticancer agent .
    • Results : The exact outcomes and effectiveness of Fmoc-3-chloro-L-tyrosine as an antibacterial and anticancer agent are not specified in the sources .

    Proteomics Studies

    • Summary : Fmoc-3-chloro-L-tyrosine is potentially useful for proteomics studies .
    • Results : The exact outcomes and effectiveness of Fmoc-3-chloro-L-tyrosine in proteomics studies are not specified in the sources .

    Solid Phase Peptide Synthesis Techniques

    • Summary : Fmoc-3-chloro-L-tyrosine is potentially useful for solid phase peptide synthesis techniques .
    • Methods : The Fmoc group is typically removed with a base such as pyridine, an orthogonal de-protection strategy to the acid labile Boc group .
    • Results : The use of Fmoc-3-chloro-L-tyrosine in solid phase peptide synthesis techniques allows for the production of peptides with specific properties .

    N-Fmoc Protection of Amines

    • Summary : Fmoc-3-chloro-L-tyrosine can be used for the N-Fmoc protection of amines .
    • Methods : To Fmoc chloride (1.2 mmol) was added the amine (1mmol) and water 1.5 mL and the reaction mixture stirred at 60 oC. The reaction was monitored by thin layer chromatography .
    • Results : After consumption of the amine the reaction product was filtered, washed with water and recrystallized from hot ethanol to afford the pure product .

    Protein-Protein Interaction Studies

    • Summary : Fmoc-3-chloro-L-tyrosine has been used as a probe for studying protein-protein interactions .
    • Results : The exact outcomes and effectiveness of Fmoc-3-chloro-L-tyrosine in protein-protein interaction studies are not specified in the sources .

    Aqueous Media Protection

    • Summary : Fmoc-3-chloro-L-tyrosine can be used for the N-Fmoc protection of amines in aqueous media .
    • Methods : To Fmoc chloride (1.2 mmol) was added the amine (1mmol) and water 1.5 mL and the reaction mixture stirred at 60 oC. The reaction was monitored by thin layer chromatography .
    • Results : After consumption of the amine the reaction product was filtered, washed with water and recrystallized from hot ethanol to afford the pure product .

    α-Amino Acids Protection

    • Summary : Fmoc-3-chloro-L-tyrosine can be used for the N-Fmoc protection of α-amino acids .
    • Methods : To the mixture of the two solids, the amino acid (1 mmol) and Fmoc chloride (1.2 mmol) it was added 1.5 mL of water:ethanol (3:1) .
    • Results : The exact outcomes and effectiveness of Fmoc-3-chloro-L-tyrosine in α-amino acids protection are not specified in the sources .

properties

IUPAC Name

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGYTHHDSEGNQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673989
Record name 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-chloro-L-tyrosine

CAS RN

478183-58-3
Record name 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Romanucci, A Zarrelli, L De Napoli, C Di Marino… - Journal of …, 2013 - hindawi.com
… The key step was the derivatisation of commonly used (LCAA-CPG and TG) solid supports with N𝛼-Fmoc-3-chloro-L-tyrosine (3-Cl-Tyr). Unlike the 3-chloro4-hydroxy-phenylacetic linker…
Number of citations: 0 www.hindawi.com
IPC Class, A USPC - 2016 - patentsencyclopedia.com
This invention relates, eg, to an inhibitory peptide or CPP inhibitor which specifically binds to p53 having an aberrant conformation (eg, is aggregated or misfolded) and inhibits p53 …
Number of citations: 0 www.patentsencyclopedia.com

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